6-Fluoroquinoline-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of fluoroquinolones involves various approaches. One method involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The InChI code for this compound is 1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H, (H,13,14) .Chemical Reactions Analysis
Fluoroquinolones undergo various structural modifications by incorporating substituents into different positions or by means of annelation . These modifications result in a remarkable improvement of antimicrobial properties .Scientific Research Applications
Antibacterial Agents
6-Fluoroquinoline-4-carboxylic acid derivatives are widely recognized for their potent antibacterial properties. The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antimicrobial efficacy of these compounds. They operate by inhibiting bacterial DNA gyrase, a critical enzyme for DNA replication and transcription in bacteria, leading to the effective treatment of infections caused by bacteria resistant to other antibacterial drugs .
Antineoplastic Activity
Research has indicated that fluorine-containing derivatives of quinoline carboxylic acids exhibit promising antineoplastic activity. Studies on cultures of various cancer cell lines, including leukemia, lung, colon, and ovarian cancer, have shown that these compounds can inhibit the proliferation of cancer cells. This opens up potential applications in cancer therapy, particularly in the development of new chemotherapeutic agents .
Metal Complex Formation
6-Fluoroquinoline-4-carboxylic acid can form complexes with metals, which can be utilized in various scientific applications. These metal complexes have been studied for their potential use in catalysis, as well as in the development of new materials with unique electronic and optical properties .
Synthesis of Heterocyclic Compounds
The fluoroquinoline structure serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds. These synthesized compounds have diverse applications in medicinal chemistry, including drug discovery and the development of pharmaceuticals with various biological activities .
Structural Modifications for Drug Development
The quinoline ring system of 6-Fluoroquinoline-4-carboxylic acid allows for structural modifications, which can lead to the discovery of new drugs. By incorporating different substituents or by annelation, researchers can create a variety of compounds with potential therapeutic applications .
Research Tool in Organic Chemistry
Due to its reactivity and the ability to undergo various chemical transformations, 6-Fluoroquinoline-4-carboxylic acid is used as a research tool in organic chemistry. It aids in understanding reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
Target of Action
The primary target of 6-Fluoroquinoline-4-carboxylic acid is the ATPase domain of human Topoisomerase II alpha (hTopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target for anticancer drugs .
Mode of Action
6-Fluoroquinoline-4-carboxylic acid interacts with hTopoIIα, inhibiting its function . The compound’s interaction with hTopoIIα has been confirmed through docking studies, which showed a good correlation between calculated interactions with hTopoIIα and observed IC50 values .
Biochemical Pathways
The inhibition of hTopoIIα by 6-Fluoroquinoline-4-carboxylic acid affects the DNA replication process, leading to cell cycle arrest and apoptosis . This results in the reduction of cellular viability in various carcinoma cell lines .
Pharmacokinetics
The compound’s structural similarity to other fluoroquinolones suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Fluoroquinolones are generally well-absorbed and widely distributed in the body, with metabolism occurring primarily in the liver and excretion through the kidneys .
Result of Action
The action of 6-Fluoroquinoline-4-carboxylic acid leads to significant anticancer activity. It has been found to be more potent than doxorubicin in reducing cellular viability in various carcinoma cell lines . Furthermore, it induces apoptotic DNA fragmentation, confirming the induction of apoptosis .
Action Environment
Like other fluoroquinolones, its stability, efficacy, and action could potentially be influenced by factors such as ph, temperature, and the presence of metal ions .
properties
IUPAC Name |
6-fluoroquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGWSJQERDIOJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594217 | |
Record name | 6-Fluoroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220844-73-5 | |
Record name | 6-Fluoroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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